Product packaging for n-Nonane-d20(Cat. No.:CAS No. 121578-11-8)

n-Nonane-d20

Cat. No.: B037691
CAS No.: 121578-11-8
M. Wt: 148.38 g/mol
InChI Key: BKIMMITUMNQMOS-PCLYFWIOSA-N
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Description

n-Nonane-d20 is a perdeuterated alkane, where all twenty hydrogen atoms in the normal n-nonane structure are replaced with the stable isotope deuterium (²H). This isotopic labeling makes it an invaluable internal standard in quantitative analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its primary research value lies in its application as a reference compound for the precise quantification of its non-deuterated analog, n-nonane, and other volatile organic compounds (VOCs) in complex mixtures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20 B037691 n-Nonane-d20 CAS No. 121578-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-icosadeuteriononane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIMMITUMNQMOS-PCLYFWIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583756
Record name (~2~H_20_)Nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121578-11-8
Record name (~2~H_20_)Nonane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 121578-11-8
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Advanced Synthetic Methodologies and Isotopic Enrichment Techniques for N Nonane D20

Catalytic Hydrogen-Deuterium Exchange Protocols for Perdeuteration

Catalytic hydrogen-deuterium (H-D) exchange is a widely investigated method for introducing isotopic labels into organic molecules, especially at a late stage of synthesis acs.org. This process involves the replacement of covalently bonded hydrogen atoms with deuterium (B1214612) atoms in the presence of a suitable deuterium source and a catalyst wikipedia.org. For alkanes, which possess relatively inert C-H bonds, various catalytic materials can activate these bonds to facilitate H-D exchange researchgate.netacs.org.

Key Catalysts and Conditions: Heterogeneous catalysts, primarily transition metals and metal oxides, are commonly employed for H-D exchange in alkanes researchgate.netacs.org. Platinum (Pt) and palladium (Pd) on carbon (Pd/C) are frequently used, often in liquid-phase exchange reactions cdnsciencepub.com. Ruthenium (Ru) and iridium (Ir) complexes have also been explored for their catalytic activity in H-D exchange researchgate.net.

Reactions are typically carried out under conditions of increased temperature and pressure to facilitate the exchange of non-exchangeable hydrogen atoms, often leading to perdeuteration wikipedia.org. Gas-phase exchange reactions for light alkanes often occur at temperatures between 150-300 °C researchgate.net. For liquid-phase exchange, a common approach involves heating the hydrocarbon with deuterium gas (D₂) and a catalyst cdnsciencepub.com.

Deuterium Sources:

Deuterium Gas (D₂): High-purity deuterium gas (typically 98.0% to 99.9% isotopic purity) is a direct source of deuterium atoms for exchange reactions silantes.comsigmaaldrich.com.

Deuterated Solvents/Donors: Emerging techniques, such as catalytic transfer deuteration, utilize readily available and easy-to-handle deuterium donors like deuterated ethanol (B145695) (C₂D₅OD) or 2-propanol-d8 (B1362042) marquette.eduresearchgate.net. This approach can circumvent the need for D₂ gas and pressurized setups marquette.edu.

Process Considerations: The H/D exchange rate is often significantly higher than other competing reactions, such as cracking or dehydrogenation, for alkanes utwente.nl. The process typically proceeds stepwise, where one hydrogen (or deuterium) atom is exchanged in a single catalytic turnover utwente.nl. For n-hexadecane, for instance, 99.4% deuteration was achieved after 316 hours of exchange using a platinum-on-carbon catalyst cdnsciencepub.com.

Catalyst Type Deuterium Source Typical Conditions Notes
Platinum (Pt) D₂ gas Liquid-phase, elevated temperature Can achieve high deuteration levels over extended periods cdnsciencepub.com.
Palladium (Pd) D₂ gas, D₂O/H₂ Liquid-phase, elevated temperature Pd/C is effective; D₂O/H₂ can be cost-effective cdnsciencepub.comresearchgate.net.
Ruthenium (Ru) D₂ gas, Deuterated alcohols Various, including transfer deuteration Studied for selective deuteration researchgate.netmarquette.edu.
Iridium (Ir) Deuterated alcohols (e.g., C₂D₅OD, 2-propanol-d8) Transfer deuteration, often milder conditions Avoids D₂ gas; offers tunable selectivity marquette.edumarquette.edu.
Metal Oxides D₂ gas Gas-phase, high temperature (150-300 °C) Involved in C-H bond activation researchgate.netacs.org.

Purification and Isotopic Purity Verification Techniques for Deuterated Alkanes

Achieving and confirming high isotopic purity is paramount for n-Nonane-d20, especially given its use as a standard in sensitive analytical techniques.

Purification Techniques: After synthesis, crude deuterated alkanes often contain impurities, including unreacted starting materials, side products, and partially deuterated species. Common purification methods include:

Distillation: This is a fundamental technique for separating compounds based on their boiling points. Vacuum distillation is often employed for higher-boiling alkanes to prevent decomposition cdnsciencepub.com.

Chromatography:

Gas Chromatography (GC): Highly effective for separating volatile organic compounds like alkanes. GC can be coupled with mass spectrometry (GC-MS) for both separation and identification chemicalbook.comphysiology.org.

High-Performance Liquid Chromatography (HPLC): While less common for simple alkanes, it can be used for more complex deuterated molecules or for separating impurities.

Isotopic Purity Verification Techniques: Verifying the isotopic enrichment and structural integrity of deuterated compounds is critical rsc.org. Due to the similar physical properties of hydrogen and deuterium, isotopic mixtures can be difficult to separate by common purification techniques, making robust analytical verification essential researchgate.netmarquette.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Used to confirm the absence of protium (B1232500) (¹H) signals, indicating successful deuteration. Residual ¹H signals can quantify the level of undeuterated or partially deuterated impurities acs.orgnih.govnih.gov.

²H NMR (Deuterium NMR): Directly observes the deuterium atoms, providing information on the chemical environment and structural position of the deuterium labels acs.orggoogle.com.

¹³C NMR: Can be used to confirm the carbon backbone's integrity and observe any isotopic shifts due to adjacent deuterium atoms.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): Provides precise mass measurements, allowing for the differentiation of deuterated species (isotopologs) based on their exact mass difference from their protium counterparts. Electrospray ionization (ESI-HRMS) is particularly advantageous for rapid, highly sensitive, and low-sample consumption analysis of isotopic purity rsc.orgnih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of MS. It can be used to determine the ratio of deuterated to non-deuterated ions physiology.org.

Isotope Ratio Mass Spectrometry (IRMS): Used for highly precise measurements of isotope ratios, often converting the hydrogen/deuterium in the sample to H₂ or HD gas physiology.org.

Technique Application Advantages
¹H NMR Confirm absence of protium, quantify residual H Direct, provides structural context
²H NMR Confirm deuterium presence, determine deuterium positions Direct observation of deuterium
¹³C NMR Confirm carbon skeleton integrity Provides structural information
HRMS (e.g., ESI-HRMS) Precise mass determination, quantify isotopic purity (D₀-Dₙ isotopologs) Rapid, highly sensitive, low sample consumption nih.govresearchgate.net
GC-MS Separation and identification of deuterated compounds, ratio determination Combines separation and mass analysis physiology.org
IRMS Highly precise measurement of H/D ratios Quantitative, high accuracy physiology.org

Isotopic Contamination Mitigation Strategies in this compound Synthesis

Maintaining high isotopic purity throughout the synthesis of this compound is crucial, as even minor contamination with protium-containing species can compromise the final product's quality. Isotopic contamination can arise from various sources, primarily the presence of protic impurities that can undergo H/D exchange with the deuterated target molecule.

Key Mitigation Strategies:

Anhydrous and Inert Atmosphere: Deuterated reagents and solvents, especially those used in NMR spectroscopy, are highly susceptible to moisture absorption from the atmosphere. Water (H₂O) contains protium and can readily exchange with deuterium atoms, leading to the formation of HDO (partially deuterated water) and a decrease in isotopic purity eurisotop.com. Therefore, all handling of deuterated materials should occur under a strict anhydrous and inert atmosphere, such as dry nitrogen or argon eurisotop.com.

High-Purity Deuterated Solvents and Reagents: Using deuterated solvents with high isotopic enrichment (e.g., 99.8 atom % D for D₂O) and high chemical purity is fundamental eurisotop.com. Quality control measures for these solvents include routine testing for chemical and isotopic purity before and after packaging eurisotop.com.

Careful Handling and Storage:

Solvent vials should be immediately re-closed after use eurisotop.com.

For very hygroscopic solvents, withdrawal with a syringe from "penicillin" type vials is recommended eurisotop.com.

Single-use ampoules are available for many deuterated solvents to minimize exposure to moisture eurisotop.com.

Pre-treatment of Equipment: Drying NMR tubes and pipettes overnight in an oven and cooling them in a desiccator prior to use helps eliminate residual water eurisotop.com. Preconditioning an NMR tube by rinsing it with D₂O can also reduce H₂O contamination eurisotop.com.

Stabilization of Deuterated Solvents: Some deuterated solvents, like deuterated chloroform (B151607) (CDCl₃), can decompose and form protic impurities (e.g., HCl) that can lead to H/D exchange. Methods like washing with concentrated disodium (B8443419) carbonate solution and subsequent desiccation with oven-dried disodium carbonate can effectively mitigate such decomposition and stabilize the solvent mdpi.com.

By implementing these rigorous strategies, the risk of isotopic contamination can be significantly reduced, ensuring the production of this compound with the highest possible isotopic purity.

Spectroscopic Probes and Applications of N Nonane D20 in Material Science and Chemistry

Neutron Scattering and X-ray Scattering Studies Involving n-Nonane-d20

Neutron scattering techniques are powerful tools for investigating the structure and dynamics of condensed matter, offering insights into atomic positions and motions ornl.gov. Unlike X-rays, which interact with electron clouds, neutrons interact with the atomic nuclei and possess a magnetic moment, enabling the study of both structural and magnetic properties ornl.govuc.eduepj-conferences.org. A key advantage of neutron scattering is its sensitivity to different isotopes, particularly hydrogen (¹H) and deuterium (B1214612) (²H). Hydrogen has a large incoherent scattering cross-section, making it highly visible in QENS experiments, while deuterium has a significantly different coherent scattering length density (SLD) compared to hydrogen, which is exploited in SANS for contrast variation epj-conferences.orgornl.gov.

This compound (CD₃(CD₂)₇CD₃) is a perdeuterated n-alkane with a molecular weight of 148.38 g/mol and a density of 0.831 g/mL at 25 °C sigmaaldrich.com. Its complete deuteration means that it has a high coherent scattering length density, making it an ideal solvent or matrix for studies where the hydrogenated components of a system need to be highlighted or where the solvent's contribution to the scattering signal needs to be minimized uc.eduepj-conferences.orgornl.gov.

Small-Angle Neutron Scattering (SANS) Contrast Matching with this compound

Small-Angle Neutron Scattering (SANS) is a well-established technique used to investigate microstructures and inhomogeneities in materials at the nanometer scale (from approximately 1 to over 100 nm) uc.eduornl.govresearchgate.net. A particularly powerful aspect of SANS is the ability to employ contrast variation, often achieved through isotopic labeling, primarily deuteration uc.eduornl.govanl.gov.

The principle of SANS contrast matching relies on the significant difference in neutron scattering length densities (SLDs) between hydrogen and deuterium epj-conferences.orgornl.govanl.gov. The SLD of a material is a measure of its interaction with neutrons and is determined by the scattering lengths of its constituent nuclei and their number density epj-conferences.org. As shown in the table below, deuterated compounds typically have positive and substantially higher SLDs compared to their hydrogenated counterparts, which often have negative or near-zero SLDs.

Isotope/CompoundScattering Length Density (10⁻⁶ Å⁻²)
H₂O-0.56
D₂O6.38
d-octane6.43

Table 1: Neutron Scattering Length Densities (SLDs) for selected materials at 25°C. epj-conferences.org

In SANS, the scattered intensity is proportional to the square of the difference in SLD between the scattering object and its surrounding medium, known as the contrast factor epj-conferences.organl.gov. By carefully adjusting the isotopic composition of the solvent, typically by mixing hydrogenated and deuterated solvents (e.g., H₂O and D₂O), the SLD of the solvent can be matched to that of a specific component within the sample. When the SLD of the solvent matches that of a particular component, that component becomes "invisible" to the neutrons, allowing the scattering from other components to be isolated and studied anl.govnih.gov.

This compound serves as an excellent deuterated solvent for SANS contrast matching in non-polar systems. For instance, in studies of self-assembled systems like reverse micelles or microemulsions in apolar media, this compound can be used as the continuous phase. By using this compound, researchers can effectively "match out" the scattering from the solvent, thereby highlighting the structure and aggregation behavior of hydrogenated surfactants or other solutes within the system rsc.orgrsc.org. This approach allows for the investigation of aggregation numbers and radii of reverse micelles, providing insights into how solvent chemical structure influences self-assembly rsc.orgrsc.org. For example, SANS studies have utilized deuterated n-decane (a similar deuterated alkane) to investigate the aggregation of surfactants, revealing details about internal micellar structures and critical micelle concentrations (CMCs) rsc.org. The application of this compound in such scenarios enables precise characterization of nanoscale structures that would otherwise be obscured by the scattering from a protonated solvent.

Quasi-Elastic Neutron Scattering (QENS) for Dynamics in this compound Systems

Quasi-Elastic Neutron Scattering (QENS) is a powerful spectroscopic technique for investigating the diffusive motions of atoms and molecules over specific length scales (from Ångstroms to nanometers) and time scales (from picoseconds to nanoseconds) researchgate.netnih.govku.dk. It measures small energy transfers (µeV to meV) between neutrons and the sample, providing information about translational, rotational, and vibrational dynamics ku.dknih.gov.

A significant advantage of QENS, particularly for studying hydrogen-containing systems, stems from the anomalously large incoherent scattering cross-section of ¹H nih.govku.dknih.gov. This makes QENS highly sensitive to the motions of individual hydrogen atoms within a sample ku.dk. However, this strong signal from hydrogen can also be a challenge when studying the dynamics of a specific hydrogenated component within a complex system, as the signal from other hydrogenated parts (e.g., a solvent) might dominate.

This is where this compound becomes invaluable. By using a perdeuterated matrix or solvent like this compound, the incoherent scattering contribution from the solvent is drastically reduced because deuterium has a much smaller incoherent scattering cross-section compared to hydrogen nih.govnih.govacs.org. This selective deuteration allows researchers to isolate and specifically probe the dynamics of hydrogenated molecules or moieties within the this compound system nih.govnih.gov.

For example, this compound could be used as a solvent to study the dynamics of guest molecules (e.g., small hydrogenated hydrocarbons or water) confined within its structure or interacting with other components dissolved in it. This approach is analogous to studies where perdeuterated matrices are used to investigate water dynamics in soft materials or molecular sieves researchgate.netnih.govnih.govresearchgate.net. QENS studies on such systems can reveal details about diffusion coefficients, jump lengths, and activation energies of molecular motions, providing fundamental understanding of transport phenomena and molecular interactions researchgate.netnih.gov. The ability to use this compound as a "transparent" background in QENS allows for detailed analysis of the dynamic structure factor, S(q,E), focusing solely on the motions of the hydrogenated species of interest nih.gov. Molecular dynamics simulations are often employed in conjunction with QENS data to interpret and refine the understanding of these complex molecular motions ku.dknih.govresearchgate.net.

Thermodynamic and Transport Phenomena in N Nonane D20 Systems: Isotopic Effects

Vapor-Liquid Equilibria and Isotopic Fractionation in Deuterated Nonane (B91170) Mixtures

Isotopic substitution can influence vapor-liquid equilibria (VLE) due to changes in vibrational properties and intermolecular interactions. icm.edu.plumsl.edu

Experimental studies on perdeuterated hydrocarbons, including various alkanes, have consistently shown an inverse vapor pressure isotope effect (VPIE) in the liquid phase. umsl.edu This means that the deuterated compound exhibits a lower vapor pressure compared to its undeuterated counterpart at the same temperature (pH/pD < 1). umsl.edu The phenomenon is attributed to subtle isotopic differences in the vibrational properties of the coexisting vapor and liquid phases. infona.pl

The technique of correlation-gas chromatography has been employed to determine liquid-vapor pressures and enthalpies of vaporization for a series of perdeuterated hydrocarbons. umsl.edu While n-Nonane-d20 is a perdeuterated alkane, specific experimental data directly comparing the vapor pressure differences between n-Nonane and this compound were not explicitly found in the provided search results. However, based on the general observations for other perdeuterated hydrocarbons, this compound is expected to exhibit an inverse vapor pressure isotope effect. umsl.edu For n-nonane, the vapor pressure is reported as 0.59 kPa at 25.0 °C. wikipedia.org The boiling point of n-nonane is approximately 150.4 to 151.0 °C, while this compound is also reported to have a boiling point of 151 °C. sigmaaldrich.comwikipedia.org This similarity in boiling points suggests that while an inverse VPIE may exist, its magnitude at the boiling point is either very small or the reported boiling point for this compound is a general value for nonane.

Table 1: Comparative Physical Properties of n-Nonane and this compound

Propertyn-Nonane wikipedia.orgnih.govThis compound sigmaaldrich.comIsotopic Effect (General)
Molecular Weight ( g/mol )128.259148.38Increased
Boiling Point (°C)150.4 - 151.0151Minimal difference cited
Melting Point (°C)-54.1 to -53.1-53Minimal difference cited
Density (g/mL at 25 °C)0.7180.831Increased
Vapor Pressure (kPa at 25 °C)0.59 wikipedia.orgNot explicitly availableExpected lower (inverse VPIE) umsl.edu

The vapor pressure-temperature relationships for perdeuterated hydrocarbons can be accurately reproduced using third-order polynomial functions. umsl.edu Modeling of vapor-liquid equilibria (VLE) for n-alkane systems, including n-nonane, is often performed using various thermodynamic models such as cubic equations of state (e.g., Peng-Robinson) combined with excess Gibbs energy models like Wilson, NRTL, and UNIQUAC activity coefficient models. osti.govresearchgate.netacs.orgijche.com These models are capable of predicting equilibrium pressures and vapor phase compositions. osti.gov While these modeling approaches are broadly applicable to hydrocarbon systems, specific modeling studies focusing on the isotopic effects on phase coexistence curves for this compound were not detailed in the provided information. However, the theoretical framework for understanding isotope effects, which involves the Born-Oppenheimer isotope independent potential energy surface, is central to such modeling efforts. infona.pl

Liquid-Liquid Equilibria and Miscibility Studies of this compound with Other Solvents

n-Nonane is characterized as a nonpolar compound. ddbst.com Consequently, it exhibits very low solubility in polar solvents such as water, typically around 0.00001 g/100 mL, and is largely immiscible with aqueous environments. ddbst.comfishersci.ca Conversely, n-nonane readily dissolves in other nonpolar organic solvents like hexane (B92381) or toluene, and is miscible with ethanol (B145695), ether, acetone, benzene, and chloroform (B151607). ddbst.comfishersci.ca

Given that this compound is the perdeuterated analog of n-nonane, it is expected to retain similar nonpolar characteristics and thus exhibit comparable miscibility behavior. While specific liquid-liquid equilibrium (LLE) data for this compound with various solvents were not found in the search results, the general principle of "like dissolves like" would apply. Any isotopic effects on miscibility would likely be subtle, stemming from minor differences in molecular size, polarity, or intermolecular interactions due to deuteration. Deuterium (B1214612) substitution can lead to differences in the polarities and sizes of molecules, which in turn can influence noncovalent interactions. researchgate.net LLE data are crucial for processes like liquid-liquid extraction and for understanding immiscible systems. ddbst.com

Diffusional and Rheological Behavior of this compound and Its Mixtures

Isotopic substitution can influence the dynamic properties of molecules, including their diffusion and flow behavior.

Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a powerful and widely utilized technique for measuring self-diffusion coefficients of molecules in liquids and complex systems. jeol.comrsc.orgox.ac.uk This method involves recording the decay of signal intensity in NMR experiments (e.g., using Pulsed Gradient Spin Echo or Pulsed Gradient Stimulated Echo sequences) as a function of varying gradient strengths, with the diffusion coefficient being determined through curve fitting using the Stejskal-Tanner equation. jeol.comox.ac.uk

This compound is particularly valuable in NMR studies, especially in mixtures, because the absence of protons in the deuterated compound eliminates signal overlap, allowing for the isolated observation of the dynamics of other protonated components, such as maltenes in asphaltene solutions. unt.edumdpi.com This highlights its role as a deuterated solvent for investigating diffusion in complex mixtures.

For n-alkanes, it has been observed that self-diffusion coefficients generally decrease with increasing chain length. mdpi.com While PFG-NMR is a suitable technique for studying diffusion in this compound, specific self-diffusion or mutual diffusion coefficients for this compound itself or its mixtures were not explicitly provided in the search results. Studies on isotopic fractionation due to diffusion for organic compounds in aqueous solutions have shown that these effects are typically weak to negligible. mdpi.comnist.gov

Viscosity, a measure of a fluid's resistance to flow, can also be influenced by isotopic substitution. For n-nonane, the viscosity at 25 °C is reported as 0.6696 cP. nih.gov

Interestingly, a "negative isotope effect" in viscosity has been reported for certain deuterated compounds (e.g., chloroform and tetrabromoethane), where the substitution of hydrogen by deuterium can lead to a decrease in viscosity. nih.gov This phenomenon is explained by the superposition of two opposing factors: an increase in molecular weight (which would typically increase viscosity) and a decrease in Van der Waals interactions (which would decrease viscosity). nih.gov The lighter hydrogen atoms, due to their larger zero-point vibrational energy, tend to have slightly larger effective volumes and weaker intermolecular interactions compared to deuterium atoms. This can lead to subtle changes in packing and intermolecular forces in the liquid phase upon deuteration.

While specific viscosity data for this compound were not found in the provided search results, based on the observed negative isotope effect in other deuterated compounds, it is plausible that this compound might exhibit a slightly lower viscosity compared to n-nonane, or at least a complex interplay of these factors. The rheological properties of hydrocarbons are generally influenced by factors such as molecular structure, temperature, and the presence of other components. acs.orgresearchgate.netuni-frankfurt.debrofind.com

Table 2: Viscosity of n-Nonane

CompoundTemperature (°C)Viscosity (cP)Reference
n-Nonane250.6696 nih.gov

Table 3: General Isotopic Effects on Viscosity (Examples)

Compound TypeIsotopic ChangeObserved Effect on ViscosityUnderlying FactorsReference
DeuterocompoundsH to D substitutionDecrease (Negative Effect)Increased molecular weight, decreased Van der Waals interaction nih.gov
Water (H2O vs D2O)H2O to D2OD2O has higher viscosityDifferences in hydrogen bonding and molecular interactions aip.org

Calorimetric Investigations of Isotopic Enthalpies and Entropies in this compound

Isotopic Effects on Thermodynamic Properties

Isotopic substitution, such as the replacement of hydrogen (¹H) with deuterium (²H), primarily affects the vibrational modes of a molecule due to the change in atomic mass. Deuterium is approximately twice as heavy as hydrogen. This mass difference leads to lower vibrational frequencies for bonds involving deuterium compared to those involving hydrogen. Consequently, the zero-point energy (ZPE) of deuterated molecules is lower than their protiated counterparts. This difference in ZPE is a fundamental contributor to isotopic effects on thermodynamic properties.

Enthalpy (H): The enthalpy of a substance is related to its internal energy, which includes vibrational energy. Due to lower vibrational energies and ZPE, deuterated compounds generally exhibit slightly lower enthalpies compared to their protiated analogs at a given temperature. This can manifest in differences in enthalpies of phase transitions (e.g., fusion, vaporization) and enthalpies of formation. For instance, calorimetric studies on water (H₂O) and heavy water (D₂O) have shown that the ice II to ice Ic transition is endothermic for H₂O but exothermic for D₂O, with transition enthalpies of +40 J/mol and -140 J/mol, respectively. This sign change upon isotope substitution is attributed to zero-point energy differences universiteitleiden.nl.

Expected Trends for this compound

Given the principles of isotopic effects, it would be expected that this compound would exhibit:

Higher Boiling and Melting Points: Deuterated compounds often have slightly higher boiling and melting points due to stronger intermolecular forces arising from reduced zero-point energy of intermolecular vibrations, leading to more condensed phases universiteitleiden.nl.

Lower Vapor Pressure: Consistent with higher boiling points, this compound would likely have a lower vapor pressure compared to n-Nonane at the same temperature.

Differences in Heat Capacity, Enthalpy of Fusion, and Enthalpy of Vaporization: While specific values are not available, the differences in ZPE and vibrational modes would lead to variations in heat capacities and phase transition enthalpies compared to n-Nonane.

Available Data for n-Nonane (Protiated Analog) as Reference

To provide a comparative context, the thermodynamic properties of n-Nonane (C₉H₂₀) are well-documented. These values serve as a baseline against which any future calorimetric data for this compound could be compared to quantify isotopic effects.

Table 1: Selected Thermodynamic Properties of n-Nonane

PropertyValue (Units)Temperature (K)Reference
Molecular Weight128.259 g/mol - wikipedia.org
Melting Point219.0 - 220.0 K (-54.1 to -53.1 °C)- wikipedia.org
Boiling Point423.5 - 424.1 K (150.4 to 151.0 °C)- wikipedia.org
Density0.718 g/mL298.15 wikipedia.org
Heat Capacity (liquid)284.34 J K⁻¹ mol⁻¹298.15 wikipedia.org
Standard Molar Entropy (S°₂₉₈)393.67 J K⁻¹ mol⁻¹298.15 wikipedia.org
Standard Enthalpy of Formation (ΔfH°₂₉₈)-275.7 to -273.7 kJ mol⁻¹298.15 wikipedia.org
Enthalpy of Fusion (ΔfusH)15.0 kJ/mol219.5 nist.gov
Enthalpy of Vaporization (ΔvapH)46.4 kJ/mol298.15 noaa.gov

Table 2: Basic Properties of this compound

PropertyValue (Units)Reference
Linear FormulaCD₃(CD₂)₇CD₃
CAS Number121578-11-8
Molecular Weight148.38 g/mol
Isotopic Purity98 atom % D
Melting Point-53 °C (220 K)
Boiling Point151 °C (424 K)
Density0.831 g/mL at 25 °C

The similarity in the reported melting and boiling points for n-Nonane and this compound wikipedia.org suggests that while isotopic effects are present, they might not lead to drastic shifts in these particular phase transition temperatures for this molecule in the macroscopic data available. However, more precise calorimetric measurements would be needed to discern subtle differences in transition enthalpies and entropies, which are typically more sensitive to isotopic substitution than transition temperatures alone.

Further research involving precise calorimetric measurements on this compound would be invaluable to quantify the isotopic effects on its enthalpy and entropy, contributing to a deeper understanding of molecular dynamics and intermolecular interactions in deuterated alkane systems.

Intermolecular Interactions and Structural Investigations Utilizing N Nonane D20

Solvation Dynamics and Solvent Effects in n-Nonane-d20 Media

This compound serves as a significant solvent in chemical research and analysis, notably in Nuclear Magnetic Resonance (NMR) spectroscopy, due to its excellent stability and isotopic purity guidechem.com. Its application extends to studying the dynamics of adsorbed liquids on various surfaces.

Research employing Fast Field Cycling (FFC) NMR relaxometry has investigated the dynamics of both polar and nonpolar adsorbed liquids, including this compound, on native and modified silica (B1680970) surfaces bridge12.comtu-darmstadt.deacs.org. These studies analyze the frequency dependence of nuclear spin-lattice relaxation times, dissecting intra- and intermolecular contributions using models such as Reorientations Mediated by Translational Displacements (RMTD) and Force-Free-Hard-Sphere (FFHS) bridge12.com. A notable finding from these investigations is the surprising similarity in the 2H relaxation of D2O and this compound on native SBA-15 silica, suggesting that hydrogen bonds and hydrogen exchange may not be primary factors influencing 2H relaxation in this specific context acs.org.

Furthermore, comparative NMR relaxation dispersion (NMRD) studies indicate that the cut-off of dynamics modes (k_min) for this compound and D2O on silica surfaces is similar, correlating with the pore topology or size of the silica researchgate.net. However, the τ_kmax value for this compound is reported to be almost two orders of magnitude lower than that of water, which is attributed to the weaker interaction of the nonpolar this compound with the surface compared to the polar water molecules, which form strong hydrogen bonds with surface hydroxyl groups researchgate.net.

Interaction Potentials and Pair Distribution Functions in Liquid this compound

Understanding interaction potentials and pair distribution functions is crucial for characterizing the microscopic structure and dynamics of liquids. Molecular dynamics (MD) simulations are a powerful tool for investigating such properties in various systems, including hydrocarbon mixtures mdpi.comwhiterose.ac.uk. While general n-nonane has been studied in binary mixtures with methane (B114726) to investigate vapor-liquid nucleation and structuring effects nih.gov, the deuterated analog, this compound, is particularly relevant for studies involving specific probes.

In the context of positron-molecule interactions, this compound has been a subject of study. The interaction between positrons and target molecules is described by a potential comprising the full electrostatic potential of the ground-state molecule and a correlation-polarization potential ucsd.edu. Experimental data for this compound in these studies provide insights into resonant attachment, annihilation, and bound states.

Table 1: Positron-Molecule Interaction Parameters for this compound ucsd.edu

CompoundFormulaE_res (meV)Γ (meV)E_b (meV)Z_eff (300K)α (ų)N_CN_H
This compoundC9D2014514674870017.40-

Note: E_res = Resonant energy, Γ = Width of resonance, E_b = Binding energy, Z_eff = Effective number of electrons for annihilation, α = Polarizability, N_C = Number of carbon atoms, N_H = Number of hydrogen atoms (or deuterium (B1214612) in this case).

These parameters offer quantitative data on how this compound interacts with low-energy positrons, reflecting its specific electronic structure and potential energy landscape. Radial distribution functions (RDFs) derived from such studies or molecular simulations would further elucidate the spatial correlations between molecules in liquid this compound.

Role of this compound in Amphiphilic Self-Assembly and Micellar Systems

This compound plays a significant role in the study of amphiphilic self-assembly and micellar systems, primarily owing to its deuterated nature which makes it an excellent contrast agent in neutron scattering experiments fz-juelich.de. Neutron scattering is a powerful technique for elucidating the structure and dynamics of soft matter, and selective deuteration allows researchers to highlight specific components within complex assemblies.

In systems involving surfactants and nanoparticle synthesis, this compound has been utilized as a solvent for kinetic experiments. For instance, studies have determined activation parameters for reactions between trialkylphosphine chalcogenides and oleic acid or phosphonic acid surfactants in this compound media researchgate.net.

Table 2: Activation Parameters for a Reaction in this compound researchgate.net

Parameter (Reaction: TBPSe + Cd-OA in this compound)Value
Temperature Range358-400 K
Enthalpy of Activation (ΔH‡)62.0 ± 2.8 kJ·mol⁻¹
Entropy of Activation (ΔS‡)-145 ± 8 J·mol⁻¹·K⁻¹

This demonstrates its utility in providing a non-interfering, well-defined hydrophobic environment for studying the kinetics and mechanisms of reactions crucial to the formation and stability of self-assembled structures. Micellar systems, often formed by surfactants in organic solvents to create nanometer-sized water pools, can leverage this compound as the continuous organic phase for structural investigations, especially when neutron scattering is employed to probe the internal architecture of these aggregates openbiotechnologyjournal.com. The use of deuterated solvents, including this compound, is a well-established strategy in the field of soft matter and colloid science to achieve the necessary contrast for such detailed structural analyses fz-juelich.de.

Interface and Surface Phenomena Involving this compound Thin Films

The study of interface and surface phenomena is critical for understanding adsorption, wetting, and film formation. This compound, as a nonpolar deuterated alkane, is a valuable probe in these investigations, particularly when coupled with techniques sensitive to isotopic labeling.

NMR studies have extensively explored the dynamics of adsorbed liquids, including this compound, on various surfaces such as native and modified silica bridge12.comtu-darmstadt.deacs.orgresearchgate.net. These investigations provide insights into the molecular mobility and interactions at the solid-liquid interface. It has been observed that the interaction of nonpolar this compound with a surface is generally weaker compared to polar molecules like water, a distinction evident in NMR relaxation dispersion studies on silica surfaces researchgate.net. This difference in interaction strength impacts the dynamics of the adsorbed molecules.

While direct studies on this compound thin films are less frequently detailed in broad literature searches, the methodologies applied to similar nonpolar alkanes, such as n-decane, are highly relevant. For instance, temperature programmed desorption (TPD) experiments have been used to investigate the adsorption and desorption of n-decane on thin cellulose (B213188) films, providing information on adsorption energies and surface interactions frontiersin.org. Such techniques are directly transferable to this compound films, allowing for precise measurements of their behavior on various substrates. Molecular dynamics simulations are also routinely employed to study interfacial properties like contact angles and spreading characteristics of hydrocarbon droplets on solid surfaces, a methodology that can be readily applied to this compound thin films to predict and interpret their interfacial behavior whiterose.ac.uk.

Computational and Theoretical Modeling of N Nonane D20 Behavior

Molecular Dynamics (MD) Simulations of n-Nonane-d20 Liquids and Mixtures

Molecular dynamics simulations are a powerful tool for investigating the structure, dynamics, and thermodynamics of liquids and mixtures. For this compound, these simulations can provide a detailed picture of its behavior at the atomic scale.

Force Field Development and Validation for Deuterated Alkanes

A critical component of accurate MD simulations is the force field, which describes the potential energy of the system as a function of its atomic coordinates. Standard force fields like CHARMM, GROMOS, and OPLS have been extensively developed for hydrocarbons. gromacs.orgnih.govgromacs.org However, the parameterization for long-chain alkanes often requires refinement to accurately reproduce experimental properties. semanticscholar.orgnih.govacs.orgresearchgate.net

For deuterated alkanes, the development and validation of force fields present an additional layer of complexity. While the electronic structure is identical to their hydrogenated counterparts, the difference in mass affects the vibrational motions and, consequently, the effective intermolecular interactions. While some studies have focused on optimizing force fields for long hydrocarbons semanticscholar.orgnih.govacs.orgresearchgate.netbohrium.com, specific parameter sets extensively validated for deuterated long-chain alkanes, including this compound, are not widely documented in publicly available literature. The development would typically involve adjusting non-bonded parameters and torsional potentials to match experimental data for properties like density, heat of vaporization, and diffusion coefficients.

Simulation of Transport Properties and Microscopic Dynamics

Once a reliable force field is established, MD simulations can be employed to calculate various transport properties of liquid this compound, such as self-diffusion coefficients and viscosity. These simulations can also offer insights into the microscopic dynamics, including rotational and translational motion, and conformational changes of the nonane (B91170) chain. Studies on long-chain alkanes have demonstrated the utility of MD in understanding their diffusion behavior. nih.govibm.com For this compound, such simulations would be crucial for understanding how deuteration impacts these dynamic properties compared to non-deuterated nonane. However, without a specifically validated force field, the quantitative accuracy of such simulations remains a significant challenge.

Quantum Chemical Calculations of Isotopic Vibrational Frequencies and Energies

Quantum chemical methods, particularly density functional theory (DFT), are instrumental in calculating the vibrational frequencies and zero-point energies of molecules. ethz.chresearchgate.netq-chem.com For this compound, these calculations can precisely predict the shifts in vibrational modes upon isotopic substitution.

Table 1: Illustrative Comparison of Calculated C-H vs. C-D Stretching Frequencies

Vibrational ModeTypical Calculated Frequency (cm⁻¹) for C-HEstimated Calculated Frequency (cm⁻¹) for C-D
Symmetric Stretch~2850~2100
Asymmetric Stretch~2925~2200

Note: These are approximate values based on general observations for alkanes and serve for illustrative purposes. Actual calculated values for this compound would require specific quantum chemical computations.

Statistical Mechanics Approaches to Isotopic Effects in this compound Systems

Statistical mechanics provides the theoretical framework to connect the microscopic properties of molecules to macroscopic thermodynamic phenomena. nih.gov Isotopic substitution primarily manifests as a quantum effect in statistical mechanics, particularly at lower temperatures. osti.govethz.chresearchgate.net

Density Functional Theory (DFT) Studies on Molecular Interactions of this compound

Density functional theory is a versatile quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. aps.orgmdpi.comarxiv.org In the context of this compound, DFT can be used to study intermolecular interactions, which are crucial for understanding its behavior in the liquid state and in mixtures.

DFT calculations can provide insights into the nature and strength of van der Waals interactions between this compound molecules. unito.it While the electronic component of these interactions is unaffected by deuteration, the change in vibrational dynamics can subtly influence the time-averaged intermolecular potential. DFT studies can help to quantify these effects, for instance, by calculating the interaction energies of small clusters of this compound molecules. Such studies are fundamental for refining the non-bonded parameters in molecular mechanics force fields. While DFT is a powerful tool, specific studies focusing on the intermolecular interactions of this compound are not extensively reported.

Advanced Analytical and Environmental Research Applications of N Nonane D20

Use of n-Nonane-d20 as an Internal Standard or Tracer in Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is widely employed as an internal standard or tracer in GC-MS due to its unique isotopic signature. Its chemical similarity to natural hydrocarbons ensures it behaves comparably during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation from endogenous compounds in mass spectrometric detection montclair.edu. This dual characteristic is fundamental to achieving high accuracy and reliability in complex analytical scenarios.

Quantification of Hydrocarbon Analytes Using Isotopic Dilution

Isotopic dilution is a powerful quantitative analytical technique that leverages the distinct mass of isotopically labeled compounds like this compound. In this method, a precisely known amount of this compound is added to a sample containing the unlabeled hydrocarbon analyte. The ratio of the labeled to unlabeled compound is then measured using GC-MS. This approach effectively accounts for potential analyte losses that may occur during sample preparation, extraction, or instrumental analysis, thereby enhancing the accuracy and precision of quantification montclair.edu.

For example, this compound has been utilized as an internal standard for the accurate quantification of volatile organic compounds (VOCs) in diverse matrices. In a study characterizing volatile compounds in raw and roasted pecans, this compound was one of several stable deuterium-labeled internal standards employed in a Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS method to precisely quantify flavor-active compounds montclair.edu. Similarly, in the analysis of petroleum distillates, deuterated nonane (B91170) can serve as an internal standard to quantify various volatile components, ensuring robust analytical results regulations.govmz-at.de.

Tracing Environmental Fate and Transport of Hydrocarbons

The unique isotopic signature of this compound makes it an excellent tracer for investigating the environmental fate and transport of hydrocarbons. Its ability to mimic the behavior of naturally occurring hydrocarbons while remaining isotopically distinguishable allows researchers to track the movement, transformation, and degradation processes of these compounds in various environmental compartments such as soil, water, and air isotope.comitrcweb.org. By monitoring changes in the concentration and isotopic composition of this compound over time, scientists can gain critical insights into environmental processes including volatilization, dissolution, adsorption, and both biotic and abiotic degradation pathways. This application is particularly valuable in understanding the environmental behavior of petroleum hydrocarbons in contaminated sites and assessing the effectiveness of remediation strategies.

Calibration and Validation of Analytical Instrumentation with Deuterated Standards

Deuterated standards, including this compound, are indispensable for the rigorous calibration and validation of analytical instrumentation, particularly GC-MS systems, which are routinely used for the analysis of hydrocarbons isotope.comeuropa.eu. These standards provide a reliable and consistent reference point for accurate mass spectral identification and precise quantification.

Calibration procedures involve establishing a relationship between the instrument's response and the known concentrations of the analyte. Deuterated standards facilitate the creation of robust calibration curves by compensating for potential matrix effects and instrumental variations europa.eu. Furthermore, they are crucial for the validation of analytical methods, ensuring that the procedure consistently delivers accurate, precise, linear, and robust results suitable for its intended purpose. The use of an internal deuterated standard like this compound during method validation helps to control for variability introduced at different stages of the analytical workflow, from sample preparation to instrumental analysis europa.eu. While n-nonane (C9H20) itself is a common calibration standard in GC analysis restek.com, its deuterated analogue offers the distinct advantage of being non-interfering with endogenous C9 hydrocarbons in real-world samples, thus ensuring more accurate and unambiguous instrument response assessment.

Forensic and Source Apportionment Studies Using Isotopic Signatures of Nonane

Environmental forensics is a specialized discipline that employs scientific methodologies to determine the sources and ages of environmental contamination itrcweb.orgelsevier.comdetritusjournal.com. Stable isotope analysis stands out as a particularly powerful tool in this field itrcweb.orgfrontiersin.org. The isotopic signature of a chemical compound is inherently influenced by its geological origin, manufacturing processes, and subsequent environmental transformations such as release, weathering, and biodegradation itrcweb.orgfrontiersin.org.

As a significant component of petroleum distillates like kerosene (B1165875) and diesel fuel, n-nonane is frequently encountered in environmental spills wikipedia.orgsolubilityofthings.com. By analyzing the stable isotopic signatures (e.g., δ13C, δ2H) of n-nonane present in environmental samples, forensic investigations can effectively differentiate between multiple potential sources of contamination or definitively confirm the origin of a spill itrcweb.orgfrontiersin.orgscirp.org.

Compound-specific isotope analysis (CSIA) of individual alkanes, including n-nonane, within petroleum products offers enhanced capabilities for distinguishing between different petroleum types and identifying their release modes frontiersin.orgscirp.org. This is especially critical in situations where traditional chemical "fingerprinting" methods may be compromised by extensive weathering or mixing of contaminants frontiersin.orgscirp.org. Statistical techniques such as Principal Component Analysis (PCA) are often applied to large isotopic datasets to identify patterns and relationships, enabling the association and differentiation of samples based on their δ13C and δ2H values, thereby providing robust chemical evidence in forensic investigations frontiersin.orgresearchgate.netresearchgate.net.

Emerging Research Directions and Future Perspectives for N Nonane D20 Studies

Integration of n-Nonane-d20 in Advanced Spectroscopic Imaging Techniques

The integration of this compound in advanced spectroscopic imaging techniques is primarily driven by its deuterated nature, which minimizes spectral interference from hydrogen-containing solvents. In techniques such as tip-enhanced Raman scattering (TERS), infrared scattering-type scanning near-field optical microscopy (IR s-SNOM), atomic force microscopy infrared (AFM-IR), and photo-induced force microscopy (PiFM, these methods offer nanometer-scale resolution and are crucial for chemical imaging nih.gov. The use of this compound as a solvent allows for clearer observation of the vibrational modes of solutes or materials under investigation, as the strong signals from protonated solvents are absent or shifted. This enables researchers to gain more precise chemical information and spatial distribution of components at the nanoscale. Such applications are particularly valuable in materials science, where detailed chemical mapping is essential for understanding material properties and functionalities nih.gov.

Novel Applications in Nanomaterials and Soft Matter Research

This compound has found significant novel applications as a non-coordinating solvent in the synthesis and characterization of nanomaterials, particularly colloidal semiconductor nanocrystals. For instance, it has been employed in the synthesis of Group II-VI semiconductor nanocrystals, such as those involving cadmium (Cd) or zinc (Zn) acs.orgresearchgate.net. In these syntheses, tri-n-butylphosphine chalcogenides (TBPE; E = S, Se, Te) react with metal-oleic acid complexes (M-OA; M = Zn, Cd) in this compound, leading to the formation of ME nanocrystals acs.orgresearchgate.net.

A key application is in the detailed kinetic studies of nanoparticle growth mechanisms. For example, activation parameters for reactions, such as the one between tri-n-butylphosphine selenide (B1212193) (TBPSe) and cadmium-oleic acid (Cd-OA) in this compound, have been determined from the temperature dependence of TBPSe decay acs.orgresearchgate.netacs.org. These studies reveal crucial insights into the molecular mechanisms of precursor evolution during nanocrystal formation.

Table 1: Activation Parameters for TBPSe and Cd-OA Reaction in this compound

Parameter (Unit)Value
ΔH‡ (kJ·mol⁻¹)62.0 ± 2.8 acs.orgresearchgate.netacs.org
ΔS‡ (J·mol⁻¹·K⁻¹)-145 ± 8 acs.orgresearchgate.netacs.org

In soft matter research, this compound serves as an ideal solvent for studying the properties and interactions of quantum dots (QDs) and other soft materials, where solvent effects are critical but solvent signals need to be minimized in spectroscopic analyses researchgate.net. Its use allows for the investigation of phenomena like photonic doping of quantized soft matter, providing a clearer understanding of electronic states in these materials researchgate.net.

Development of Hybrid Experimental-Computational Methodologies for Deuterated Systems

The precise isotopic composition of this compound makes it an excellent candidate for the development and validation of hybrid experimental-computational methodologies. Deuteration introduces a well-defined mass change and alters vibrational frequencies, providing unique experimental benchmarks for computational models. Researchers can leverage experimental data obtained using this compound to refine and validate molecular dynamics simulations, quantum chemical calculations, and other computational models designed to predict solvent effects, reaction kinetics, and material properties researchgate.net. This approach is particularly valuable for understanding complex systems where isotopic effects play a significant role, allowing for a deeper understanding of intermolecular forces and energy transfer processes. The ability to compare theoretical predictions with highly specific experimental observations from deuterated systems enhances the predictive power and accuracy of computational chemistry.

Broader Implications of Isotopic Research Using this compound for Fundamental Chemical Understanding

Isotopic research, exemplified by studies involving this compound, has broader implications for advancing fundamental chemical understanding. The use of deuterated compounds allows for the investigation of kinetic isotope effects, which provide critical insights into reaction mechanisms, transition states, and bond-breaking/forming processes solubilityofthings.com. By comparing the behavior of this compound with its protonated counterpart, n-nonane, researchers can precisely quantify the influence of mass and zero-point energy differences on chemical reactions and physical properties.

Furthermore, this compound serves as a model system for understanding solvent-solute interactions and the role of the solvent environment in various chemical and physical phenomena. Its well-defined structure and the ability to track its behavior spectroscopically contribute to developing more accurate theories of solution chemistry, diffusion, and intermolecular forces. This fundamental understanding is crucial for optimizing chemical processes, designing new materials, and advancing fields ranging from catalysis to atmospheric chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.